Cas no 399001-64-0 (N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide)

N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide
- N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
- 1,5-Methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide, N-ethyl-1,5,6,8-tetrahydro-8-oxo-
- 399001-64-0
- N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
- SR-01000445738-1
- ChemDiv1_022341
- N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
- SR-01000445738
- HMS650H11
- N-ethyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
- F0836-0002
- AKOS005225005
- Oprea1_711334
-
- インチ: 1S/C14H19N3OS/c1-2-15-14(19)16-7-10-6-11(9-16)12-4-3-5-13(18)17(12)8-10/h3-5,10-11H,2,6-9H2,1H3,(H,15,19)
- InChIKey: QRLBDZQGCVWTOP-UHFFFAOYSA-N
- SMILES: N12C(=O)C=CC=C1C1CC(C2)CN(C(NCC)=S)C1
計算された属性
- 精确分子量: 277.12488341g/mol
- 同位素质量: 277.12488341g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 67.7Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 484.6±55.0 °C(Predicted)
- 酸度系数(pKa): 16.01±0.20(Predicted)
N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0836-0002-3mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-1mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-4mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-10μmol |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-10mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-5μmol |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-2μmol |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-5mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-15mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0836-0002-2mg |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide |
399001-64-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamideに関する追加情報
Introduction to N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide (CAS No. 399001-64-0)
N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide, identified by its Chemical Abstracts Service (CAS) number 399001-64-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique molecular architecture and potential biological activities. This compound belongs to the tricyclic family, characterized by its fused ring system, which contributes to its distinct chemical properties and reactivity patterns.
The molecular framework of N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide encompasses three interconnected rings, with a substitution pattern that includes an ethyl group at the 11-position and a carbothioamide functional group at the 11-position as well. This arrangement creates a rigid scaffold that may influence its interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in tricyclic compounds due to their ability to exhibit multiple binding modes and strong binding affinities with biological receptors. The presence of nitrogen and sulfur atoms in the heterocyclic system of N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide suggests potential for interactions with enzymes and receptors involved in various physiological pathways.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The carbothioamide moiety is particularly noteworthy, as it has been shown to enhance binding interactions in several pharmacological contexts. For instance, carbothioamides have been utilized in the design of protease inhibitors and other bioactive molecules due to their ability to form stable hydrogen bonds and salt bridges with target proteins.
The tricyclic core of N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide also contributes to its structural stability and resistance to metabolic degradation, which are critical factors in drug design. These properties make it an attractive scaffold for further derivatization and optimization to enhance pharmacokinetic profiles and therapeutic efficacy.
Recent studies have begun to explore the pharmacological potential of tricyclic compounds like N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.02,7trideca-2,4-diene-11-carbothioamide in various disease models. For example, research has suggested that tricyclic scaffolds may be effective in modulating neurotransmitter systems relevant to central nervous system disorders such as depression and anxiety. The unique structural features of this compound could make it a valuable tool for investigating novel mechanisms of action in these conditions.
The synthesis of N-ethyl-6-oxyo 7 11 diazatricyclo 73 10 02 27 trideca 24 diene 111 carbothioamide presents both challenges and opportunities for synthetic chemists. The complex ring system requires precise control over reaction conditions to ensure high yields and purity of the final product. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecular frameworks.
In conclusion, N ethyl 6 oxo 7 11 diazatricyclo73 31 02 27 trideca24 diene111 carbothioamide (CAS No 39900164 0) represents a structurally fascinating compound with significant potential in medicinal chemistry Its unique scaffold and functional groups make it a promising candidate for further exploration in drug discovery particularly in the context of central nervous system disorders and other therapeutic areas where tricyclic compounds have shown promise Further research is warranted to fully elucidate its biological activities and develop novel derivatives with enhanced pharmacological properties
399001-64-0 (N-ethyl-6-oxo-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-diene-11-carbothioamide) Related Products
- 1803696-08-3(4-Hydroxy-2-methyl-3-nitro-6-(trifluoromethoxy)pyridine)
- 1273598-92-7(2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)
- 2137506-41-1(5-cyclopropyl-5',6'-dihydro-4'H-spirooxolane-3,7'-thieno2,3-cpyridine)
- 1199268-50-2(5-(2S)-2-aminopropyl-2-methylphenol)
- 2137989-79-6(5-(propan-2-yl)-2-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-oxazole)
- 338410-99-4(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methoxypyrimidin-4-ol)
- 1261812-21-8(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde)
- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)
- 1806631-59-3(2-Ethoxy-3-(3-methoxy-3-oxopropyl)mandelic acid)
- 1806073-44-8(5-Chloro-4-cyanonicotinoyl chloride)




